molecular formula C6H7ClFNS B12966616 2-Amino-5-fluorobenzenethiol hydrochloride

2-Amino-5-fluorobenzenethiol hydrochloride

Cat. No.: B12966616
M. Wt: 179.64 g/mol
InChI Key: PRVMLZZABVMBGR-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Thiols in Chemical Research

Fluorinated aromatic thiols are of considerable interest in chemical research due to the profound effects that fluorine substitution can have on the physicochemical and biological properties of a molecule. The introduction of a fluorine atom, the most electronegative element, can significantly alter a compound's reactivity, stability, pKa, and lipophilicity. nih.govwikipedia.org This has major implications for drug design, as these modifications can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. nih.gov For instance, the replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, a common strategy in drug development. wikipedia.org

In materials science, the incorporation of fluorine into aromatic systems can lead to materials with unique electronic and physical properties. The strong carbon-fluorine bond contributes to thermal and chemical stability, making these compounds suitable for applications in high-performance polymers and liquid crystals.

Overview of Research Trajectories for 2-Amino-5-fluorobenzenethiol (B1267401) Hydrochloride

Research involving 2-amino-5-fluorobenzenethiol hydrochloride has primarily focused on its utility as a precursor for the synthesis of fluorinated heterocyclic compounds, particularly benzothiazoles. mdpi.commdpi.comorganic-chemistry.org Benzothiazole (B30560) derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.gov The presence of the fluorine atom at the 5-position of the benzothiazole ring system, derived from 2-amino-5-fluorobenzenethiol, can significantly enhance these biological effects.

Current research is exploring the development of novel synthetic methodologies that utilize this compound to create diverse libraries of fluorinated compounds for biological screening. These efforts often focus on developing greener and more efficient reaction conditions for the condensation reactions in which this versatile intermediate participates. mdpi.com

Structural Basis for Reactivity and Synthetic Utility

The synthetic utility of this compound is rooted in its unique molecular structure. The molecule possesses two key functional groups: an amino group (-NH2) and a thiol group (-SH), positioned ortho to each other on a fluorinated benzene (B151609) ring. This arrangement makes it an ideal substrate for a variety of condensation reactions to form fused heterocyclic systems.

The amino group acts as a nucleophile, while the thiol group can also participate in nucleophilic attacks or be oxidized to form disulfide bonds. The presence of the electron-withdrawing fluorine atom on the aromatic ring influences the reactivity of both the amino and thiol groups, as well as the aromatic ring itself. This modulation of reactivity can be exploited to achieve selective transformations.

The most prominent application of this compound is in the synthesis of 2-substituted-6-fluorobenzothiazoles. This is typically achieved through condensation with aldehydes, carboxylic acids, or their derivatives. nih.gov The reaction proceeds via the formation of a Schiff base between the amino group and the carbonyl compound, followed by an intramolecular cyclization involving the thiol group. nih.gov The resulting 6-fluoro-benzothiazole scaffold is a key feature in a number of biologically active molecules.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compound nih.gov
CAS Number 21955885 nih.gov
Molecular Formula C₆H₇ClFNS nih.gov
Molecular Weight 179.64 g/mol nih.gov
Appearance Solid (form may vary) fluoro-benzene.com
Solubility Soluble in common organic solvents like ethanol (B145695) and acetone. Low solubility in water. fluoro-benzene.com

Computed Properties of the Free Base (2-Amino-5-fluorobenzenethiol)

PropertyValueSource
IUPAC Name 2-amino-5-fluorobenzenethiol nih.gov
CAS Number 33264-82-3 nih.gov
Molecular Formula C₆H₆FNS nih.gov
Molecular Weight 143.18 g/mol nih.gov
XLogP3 1.6 nih.gov
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 1 nih.gov
Exact Mass 143.02049853 nih.gov
Topological Polar Surface Area 64.8 Ų nih.gov
Heavy Atom Count 9 nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7ClFNS

Molecular Weight

179.64 g/mol

IUPAC Name

2-amino-5-fluorobenzenethiol;hydrochloride

InChI

InChI=1S/C6H6FNS.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H,8H2;1H

InChI Key

PRVMLZZABVMBGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)S)N.Cl

Origin of Product

United States

Chemical Transformations and Reactivity Profiles of 2 Amino 5 Fluorobenzenethiol Hydrochloride

Cyclization Reactions for Heterocyclic Scaffolds

2-Amino-5-fluorobenzenethiol (B1267401) hydrochloride is a key starting material for building heterocyclic structures, particularly those containing a sulfur and a nitrogen atom within the ring system. Its primary utility is in condensation and cyclization reactions with bifunctional electrophiles.

4H-1,4-Benzothiazines are a class of heterocyclic compounds formed by the fusion of a benzene (B151609) ring with a 1,4-thiazine ring. The synthesis of these scaffolds often involves the reaction of 2-aminothiophenol (B119425) derivatives with appropriate carbon-based building blocks.

The reaction between 2-aminothiophenol and 1,3-dicarbonyl compounds, such as β-diketones and β-ketoesters, is a direct method for synthesizing diversely functionalized 4H-1,4-benzothiazines. nih.gov The reaction typically proceeds through the formation of an imine or enamine intermediate, followed by an intramolecular cyclization. nih.gov Several catalytic systems and reaction conditions have been developed to facilitate this transformation, offering different advantages in terms of yield, reaction time, and environmental impact. nih.gov

For instance, the condensation of 2-aminothiophenol with acetylacetone (B45752) can yield 1-(3-methyl-4H-benzo mdpi.comnih.govthiazin-2-yl)ethenone. nih.gov The reaction conditions can be tuned to optimize the outcome, with methods ranging from room temperature stirring in methanol (B129727) for several days to using carbocatalysts like graphene oxide. nih.gov

Table 1: Synthesis of 4H-1,4-Benzothiazines via Condensation with 1,3-Dicarbonyls

Catalyst/ReagentSolventTemperatureReaction TimeYieldReference
Graphene OxideSolvent-freeRT to 80 °C8–24 h75–88% nih.gov
NoneMethanolRT2 days98% nih.gov
m-CPBA/2-IBXAcetonitrile (B52724)70 °C45–75 min49–89% nih.gov

Oxidative cyclization offers an alternative and efficient route to 4H-1,4-benzothiazines. In these pathways, the 2-aminothiophenol derivative is first oxidized to form a disulfide intermediate, bis(2-aminophenyl)disulfide. nih.gov This intermediate then reacts with a 1,3-dicarbonyl compound, leading to an enamine that subsequently cyclizes to form the final benzothiazine product. nih.gov

This approach has been utilized in a one-pot procedure for the synthesis of 1,4-benzothiazine derivatives. nih.gov The use of an oxidizing agent is crucial for the initial disulfide formation. A combination of m-Chloroperoxybenzoic acid (m-CPBA) and 2-Iodoxybenzoic acid (2-IBX) in acetonitrile has proven effective for this oxidative cyclocondensation, yielding products in moderate to excellent yields. nih.gov Similarly, graphene oxide can act as a carbocatalyst that facilitates intramolecular oxidative cyclization from the imine intermediate. nih.gov

In line with the principles of green chemistry, several environmentally benign methods for the synthesis of benzothiazines have been developed. These methods aim to reduce or eliminate the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.

A notable green approach involves the use of a biomimetic catalyst, β-cyclodextrin, in water at a neutral pH. nih.gov This method facilitates the cyclocondensation of the disulfide of 2-aminothiophenol with 1,3-dicarbonyl compounds, providing excellent yields in a short reaction time. nih.gov Another sustainable method utilizes graphene oxide as a recyclable, metal-free carbocatalyst in solvent-free conditions, which simplifies the work-up procedure, although it may require column chromatography for purification. nih.gov The use of water as a solvent and the development of reusable catalysts are key aspects of these green synthetic routes. nih.govmdpi.com

1,5-Benzothiazepines are seven-membered heterocyclic compounds containing a benzene ring fused to a thiazepine ring. This scaffold is of significant interest in medicinal chemistry.

The most common and direct route to synthesizing 2,3-dihydro-1,5-benzothiazepines is the reaction of 2-aminothiophenol derivatives with chalcones (α,β-unsaturated ketones). researchgate.net The reaction mechanism involves a two-step, one-pot sequence: an initial thia-Michael addition of the thiol group to the enone system of the chalcone, followed by intramolecular cyclization of the resulting intermediate via condensation between the amino group and the carbonyl group. researchgate.netresearchgate.net

A wide array of catalysts and conditions have been employed to promote this reaction, including acidic catalysts, ionic liquids, and green alternatives like ultrasound irradiation. nih.govresearchgate.netresearchgate.net For instance, using polyethylene (B3416737) glycol (PEG-400) as a solvent under ultrasound irradiation provides an efficient and green method for this synthesis, with high yields at room temperature. nih.gov Ionic liquids, such as 1-octyl-3-methyl imidazolium (B1220033) thiocyanate (B1210189), have been shown to effectively mediate the reaction in a catalyst-free manner, with the added benefit of being recyclable. researchgate.net The presence of a fluoro-substituent, as in 2-amino-5-fluorobenzenethiol, can lead to 1,5-benzothiazepine (B1259763) derivatives with enhanced antimicrobial properties. chemrevlett.com

Table 2: Catalytic Systems for the Synthesis of 1,5-Benzothiazepines from 2-Aminothiophenols and Chalcones

Catalyst/MediumSolventConditionsYieldReference
Ferrous sulfate (B86663)Not specified40 °CVariable nih.gov
Zirconium oxychlorideDMFUltrasonic irradiation, RT60–90% nih.gov
PEG-400PEG-400Ultrasonic irradiation, RT86–93% nih.gov
[omim]SCN (ionic liquid)[omim]SCNCatalyst-free, 60-80 °CVariable researchgate.net
Ceric ammonium (B1175870) nitrate (B79036) (CAN)Ethanol (B145695)Ultrasonic irradiationGood researchgate.net

Formation of 1,5-Benzothiazepines

Acidic and Catalytic Conditions for Benzothiazepine (B8601423) Synthesis

The synthesis of the 1,5-benzothiazepine core, a seven-membered heterocyclic system containing nitrogen and sulfur, can be effectively achieved from 2-aminobenzenethiol precursors through condensation reactions with suitable carbonyl compounds under various acidic and catalytic conditions. While direct studies on 2-Amino-5-fluorobenzenethiol hydrochloride are not extensively detailed, the established synthetic protocols for analogous 2-aminothiophenols are applicable.

A prevalent method involves the reaction of a 2-aminothiophenol with α,β-unsaturated carbonyl compounds, commonly known as chalcones. The reaction proceeds via a Michael addition of the thiol group to the enone system, followed by an intramolecular condensation of the amino group with the carbonyl, leading to the cyclized benzothiazepine product. Various catalysts have been employed to facilitate this transformation, enhancing both reaction rates and yields.

For instance, the use of ferrous sulfate (FeSO₄) as a catalyst at a moderate temperature of 40 °C has been reported for the synthesis of 1,5-benzothiazepine derivatives from 2-aminothiophenol and substituted chalcones. nih.gov Similarly, H-ferrierite zeolite has been utilized as a recyclable, heterogeneous catalyst in solvent-free conditions, promoting the ring closure with high purity and good yields through the elimination of a water molecule. nih.gov Zinc acetate (B1210297) has also proven to be an effective catalyst, particularly under microwave irradiation, significantly reducing reaction times to a few minutes and affording the desired benzothiazepine derivatives in yields ranging from 60–88%. nih.gov

In addition to metal-based catalysts, organocatalysts have been employed for the enantioselective synthesis of 1,5-benzothiazepine derivatives. The reaction between an α-bromoenal and 2-aminobenzenethiol in the presence of an organocatalyst can yield N-H-free 1,5-benzothiazepines through a one-step process, offering an advantage over traditional multi-step methods. nih.gov Acidic conditions, often inherent to the hydrochloride salt of the starting material or through the addition of an acid catalyst, are crucial for activating the carbonyl group towards nucleophilic attack and for facilitating the final dehydration step.

These methodologies highlight the versatility of 2-aminothiophenols in constructing the benzothiazepine framework. The presence of a fluorine atom at the 5-position of the benzene ring in this compound is expected to influence the electronic properties of the aromatic ring but should not impede the fundamental reactivity of the amino and thiol groups in these cyclization reactions.

Derivatization to Benzothiazole (B30560) Frameworks

The benzothiazole scaffold is a privileged structural motif in medicinal chemistry and materials science. mdpi.commdpi.com this compound serves as a key starting material for the synthesis of various 6-fluorobenzothiazole derivatives, leveraging the reactivity of its amino and thiol functionalities.

Routes via Oxidative Cyclization of Phenylthioureas

A common and effective method for the synthesis of 2-aminobenzothiazoles involves the intramolecular oxidative cyclization of N-arylthioureas. nih.gov This approach typically begins with the reaction of an arylamine with a thiocyanate source to generate the corresponding phenylthiourea. In the context of this compound, this would involve a derivative where the thiourea (B124793) moiety is attached to the aromatic ring.

The subsequent and crucial step is the oxidative cyclization, which can be promoted by various oxidizing agents. For instance, ruthenium(III) chloride (RuCl₃) has been shown to catalyze the intramolecular oxidative coupling of N-arylthioureas, leading to the formation of substituted 2-aminobenzothiazoles in high yields. nih.gov The mechanism involves the oxidation of the sulfur atom, followed by an intramolecular electrophilic attack of the activated sulfur onto the aromatic ring, and subsequent aromatization to the benzothiazole system. Similarly, palladium(II) acetate (Pd(OAc)₂) can catalyze the oxidative cyclization of N-aryl-N′,N′-dialkylthioureas to produce 2-(dialkylamino)benzothiazoles. nih.gov

Metal-Catalyzed Benzothiazole Synthesis

Metal-catalyzed reactions provide a powerful and versatile toolkit for the construction of the benzothiazole ring system from 2-aminothiophenol precursors. nih.govnih.gov These methods often involve the condensation of the 2-aminothiophenol with a suitable reaction partner, with the metal catalyst playing a crucial role in facilitating the key bond-forming steps.

One prominent strategy is the condensation of 2-aminothiophenols with aldehydes. mdpi.com A variety of metal-based catalysts have been developed for this transformation. For example, a nano-silica triazine dendrimer supported copper(II) catalyst has been used for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenols and aryl aldehydes, achieving high yields in short reaction times. mdpi.com Another approach utilizes a bimetallic catalyst, Fe₃O₄@SiO₂@Cu-MoO₃, which has demonstrated high efficiency in the synthesis of benzothiazole derivatives from 2-aminothiophenols and a diverse range of aldehydes. mdpi.com

Copper-catalyzed reactions are particularly prevalent in benzothiazole synthesis. An efficient synthesis of 2-substituted benzothiazoles has been developed through the copper-catalyzed condensation of 2-aminobenzenethiols with nitriles. organic-chemistry.org This method is applicable to a wide array of nitriles with various functional groups, providing the corresponding benzothiazole products in excellent yields. organic-chemistry.org

Furthermore, palladium catalysis has been employed for the ligand-free and additive-free synthesis of 2-substituted benzothiazoles via the cyclization of o-iodothiobenzanilide derivatives at room temperature, showcasing the mild conditions that can be achieved with metal catalysis. organic-chemistry.org In the context of this compound, these methods would lead to the formation of 6-fluoro-substituted benzothiazoles.

Formation of Fused Benzothiazolotriazole Systems

The synthesis of fused heterocyclic systems containing the benzothiazole moiety is an area of significant interest due to the unique chemical and biological properties of these molecules. nih.gov One such system is the benzo nih.govmdpi.comthiazolo[2,3-c] nih.govmdpi.comresearchgate.nettriazole framework.

A synthetic route to this tricyclic system involves the initial formation of a 2-hydrazinylbenzothiazole intermediate. nih.gov This intermediate can be prepared from 2-mercaptobenzothiazole, which in turn can be synthesized from 2-aminothiophenol. The 2-hydrazinylbenzothiazole is then reacted with a one-carbon electrophile, such as formic acid or formamide, to construct the fused triazole ring. nih.gov

An alternative strategy for the formation of the thiazole (B1198619) ring as the final step involves the oxidative cyclization of a triazole derivative bearing a 2-mercaptophenyl substituent. In this approach, thiol-containing triazolium salts have been observed to undergo oxidative cyclization in dimethyl sulfoxide (B87167) (DMSO) to form charged N-substituted benzo nih.govmdpi.comthiazolo[2,3-c] nih.govmdpi.comresearchgate.nettriazolium compounds. nih.gov A more recent development reports the synthesis of benzo nih.govmdpi.comthiazolo[2,3-c] nih.govmdpi.comresearchgate.nettriazole derivatives via the oxidation of a mercaptophenyl moiety to its corresponding disulfide, which then undergoes an intramolecular C-H bond functionalization to form the final tricyclic product. nih.gov This method offers high functional group tolerance and good to excellent yields. nih.gov

Starting with this compound, these synthetic sequences would ultimately yield a fluorine-substituted benzo nih.govmdpi.comthiazolo[2,3-c] nih.govmdpi.comresearchgate.nettriazole derivative.

Nucleophilic and Electrophilic Reactivity

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the aromatic amine, the thiol, and the fluorine substituent on the benzene ring.

The thiol group (-SH) is a soft nucleophile. nih.govresearchgate.net It can be deprotonated, especially under basic conditions, to form the more potent nucleophilic thiolate anion (-S⁻). nih.govresearchgate.net This thiolate is a soft nucleophile according to the Hard and Soft Acids and Bases (HSAB) theory and will readily react with soft electrophiles. nih.govresearchgate.net Common reactions involving the thiol group include alkylation, acylation, and addition to α,β-unsaturated carbonyls (Michael addition).

The amino group (-NH₂) is also nucleophilic, though generally considered a harder nucleophile than the thiolate. researchgate.net It will react with a variety of electrophiles such as acyl chlorides, anhydrides, and aldehydes to form amides and imines, respectively. The hydrochloride form of the compound means that the amino group is protonated (-NH₃⁺), which significantly diminishes its nucleophilicity. The free amine can be generated by treatment with a base.

The fluorine atom at the 5-position exerts a significant electronic effect on the aromatic ring. As a highly electronegative atom, it has a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution. The fluorine atom also has a weak electron-donating mesomeric effect (+M) due to its lone pairs, but the inductive effect is generally dominant in influencing the reactivity of the ring. The electron-withdrawing nature of the fluorine will also decrease the basicity and nucleophilicity of the aromatic amine and increase the acidity of the thiol group, making it easier to deprotonate to the thiolate.

Therefore, the reactivity of this compound can be tuned by the reaction conditions. In the presence of a base, the more nucleophilic thiolate will be the primary site of attack for soft electrophiles. For reactions involving the amino group, the free base form of the compound must be generated. The aromatic ring itself is deactivated towards electrophilic attack.

Reactivity at the Amino Group

The primary amino group (-NH₂) is a potent nucleophile and a key reactive site in 2-Amino-5-fluorobenzenethiol. Its reactivity is central to the formation of various nitrogen-containing heterocycles and other derivatives. Common reactions involving the amino group include acylation and participation in condensation reactions.

For instance, the amino group readily reacts with carboxylic acid derivatives to form amides. This transformation is a fundamental step in the synthesis of more complex molecules. A notable application is the synthesis of benzothiazole–carboxamide hybrids, where the process begins with reactions involving the thiol group, followed by the formation of a carboxylic acid, which is then coupled with various amines. researchgate.net While this example shows the formation of an amide bond from a derivative, the amino group of the parent compound would be expected to undergo similar acylation reactions with acyl chlorides or anhydrides. researchgate.net

The amino group's nucleophilicity is also harnessed in cyclization reactions. When reacted with α-aminonitriles, aminothiols can form heterocyclic rings which, upon hydrolysis, yield dipeptides. mdpi.com This highlights the group's capacity to act as an intramolecular or intermolecular nucleophile.

Reaction Type Reagent Class Product Type Significance
AcylationCarboxylic Acids, Acyl HalidesAmidesFormation of stable amide linkages, synthesis of bioactive molecules. researchgate.netresearchgate.net
CondensationAldehydes, KetonesImines (transient), HeterocyclesKey step in the synthesis of benzothiazoles and other heterocycles. mdpi.comekb.eg
DiazotizationNitrous AcidDiazonium SaltIntermediate for introducing various substituents onto the aromatic ring via Sandmeyer or Schiemann reactions. wikipedia.orgresearchgate.net

Reactivity at the Thiol Group

The thiol group (-SH) is another key nucleophilic center in the molecule. It plays a crucial role in the synthesis of sulfur-containing heterocycles, most notably benzothiazoles. mdpi.com In these syntheses, the thiol group participates in an intramolecular cyclization step.

The general synthesis of 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol with compounds like aldehydes, carboxylic acids, or nitriles. mdpi.comekb.eg After the initial reaction at the amino group, the thiol group attacks the electrophilic carbon, leading to the formation of the thiazole ring. This cyclization is a defining characteristic of the reactivity of 2-aminothiophenols.

Beyond cyclization, the thiol group can undergo reactions typical for thiols, such as S-alkylation and oxidation. The thiol-to-amine cyclization reaction is a powerful tool for creating large libraries of macrocyclic compounds. nih.gov Furthermore, photoredox-catalyzed reactions have been developed for the stereoselective synthesis of β-thiolated amino acids, demonstrating the thiol group's utility in modern synthetic methods. nih.gov

Reaction Type Reagent/Condition Product Type Significance
CyclizationAldehydes, Carboxylic Acids, etc.BenzothiazolesA primary and widely used method for constructing the benzothiazole scaffold. mdpi.comekb.eg
S-AlkylationAlkyl HalidesThioethersFormation of a stable C-S bond.
OxidationOxidizing AgentsDisulfides, Sulfonic AcidsCan be used to form disulfide bridges or introduce sulfonic acid groups.

Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the 2-Amino-5-fluorobenzenethiol ring is governed by the directing effects of the three existing substituents. total-synthesis.com

Amino Group (-NH₂): A strongly activating, ortho-, para-directing group due to its powerful electron-donating resonance effect. libretexts.orgyoutube.com

Thiol Group (-SH): An activating, ortho-, para-directing group.

Fluoro Group (-F): A weakly deactivating, ortho-, para-directing group. libretexts.org It withdraws electron density through the inductive effect but donates through resonance. libretexts.orgacs.org

The combined influence of these groups makes the ring highly activated towards electrophiles, with substitution strongly favored at the positions ortho and para to the powerful amino group. The positions are C4 and C6. Given the steric hindrance from the adjacent thiol group at C2, substitution at C6 is generally preferred. The fluorine atom at C5 further influences the regioselectivity.

Conversely, nucleophilic aromatic substitution (NAS) typically requires strong electron-withdrawing groups (like -NO₂) to activate the ring, which are absent here. libretexts.orgyoutube.com The presence of the strongly electron-donating amino group makes the ring electron-rich and thus generally unreactive toward nucleophiles under standard conditions. youtube.comyoutube.com However, nucleophilic substitution of the fluorine atom might be possible under specific conditions, such as through photoredox catalysis, which has been shown to enable NAS on unactivated fluoroarenes. nih.gov

Substituent Inductive Effect Resonance Effect Reactivity Effect Directing Effect
-NH₂Weakly WithdrawingStrongly DonatingStrongly ActivatingOrtho, Para libretexts.org
-FStrongly WithdrawingWeakly DonatingWeakly DeactivatingOrtho, Para libretexts.org
-SHWeakly WithdrawingDonatingActivatingOrtho, Para

Condensation and Coupling Reactions

The bifunctional nature of this compound makes it an ideal substrate for condensation and coupling reactions, leading to the formation of diverse molecular architectures, particularly heterocyclic systems.

Formation of Imine and Amide Linkages

The condensation of 2-aminothiophenols with aldehydes or ketones is the most common route to 2-substituted benzothiazoles. mdpi.comtandfonline.com This reaction proceeds through the initial formation of a Schiff base (imine) intermediate. The amino group attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond. This imine is transient and rapidly undergoes an intramolecular cyclization involving the thiol group to form a dihydrobenzothiazole, which then aromatizes to the final benzothiazole product. ekb.eg

Amide linkages are formed via the reaction of the amino group with carboxylic acids or their derivatives. researchgate.net This is a standard transformation for primary amines. For example, 6-fluorobenzo[d]thiazole-2-carboxylic acid, derived from 2-amino-5-fluorobenzenethiol, can be coupled with various amines to produce a library of benzothiazole–carboxamide hybrids. researchgate.net This demonstrates the robustness of amide bond formation in complex molecular settings.

C-S and C-N Coupling Processes

Modern cross-coupling methodologies can be applied to form new carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds, although specific examples for this compound are not extensively documented in the provided results. Generally, the thiol group can participate in metal-catalyzed C-S cross-coupling reactions with aryl halides or pseudohalides. Similarly, the amino group can undergo C-N coupling reactions, such as the Buchwald-Hartwig amination.

The synthesis of 2-acylbenzothiazoles has been achieved through an AlCl₃-mediated cyclization and oxidation of 2-aminothiophenol with arylacetonitriles, representing a type of C-N and C-S bond formation in a single cascade process. ekb.eg Additionally, the reaction of 2-aminothiophenol with isothiocyanates under metal-free conditions to yield benzothiazole derivatives is another example of building C-N and C-S bonds. ekb.eg

Mechanistic Investigations of Key Transformations

The mechanism for the synthesis of benzothiazoles from 2-aminothiophenols and aldehydes is well-studied. ekb.egtandfonline.com

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde. ekb.eg

Intermediate Formation: This leads to a carbinolamine intermediate, which then dehydrates to form a Schiff base (imine) intermediate.

Cyclization: The nucleophilic thiol group attacks the imine carbon in an intramolecular fashion, resulting in the formation of a five-membered thiazolidine (B150603) ring fused to the benzene ring (a dihydrobenzothiazole intermediate). ekb.eg

Aromatization: The final step is the oxidation of the dihydrobenzothiazole intermediate to the aromatic benzothiazole. This step often occurs via air oxidation or can be promoted by an added oxidant. ekb.eg

A plausible mechanism for this transformation is depicted below: Step 1: Imine Formation R-CHO + H₂N-Ar-SH ⇌ R-CH(OH)-NH-Ar-SH → R-CH=N-Ar-SH + H₂O Step 2 & 3: Cyclization and Aromatization R-CH=N-Ar-SH → [Cyclized Intermediate] → Benzothiazole + 2[H]

Mechanistic investigations into electrophilic aromatic substitution reactions on substituted benzenes confirm that the reaction proceeds via a two-step addition-elimination mechanism. total-synthesis.comyoutube.com An electrophile attacks the π-system of the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. The stability of this intermediate determines the reaction rate and regioselectivity. For 2-Amino-5-fluorobenzenethiol, the activating groups (-NH₂ and -SH) stabilize the arenium ion, particularly when the attack occurs at the ortho and para positions, thus directing the substitution to these sites. libretexts.orgyoutube.com

Synthetic Derivatization Strategies and Analogue Development

Design Principles for Structurally Diverse Derivatives

The design of structurally diverse derivatives of 2-amino-5-fluorobenzenethiol (B1267401) is guided by the strategic manipulation of its three key features: the amino group (-NH2), the thiol group (-SH), and the fluorine atom (-F) on the benzene (B151609) ring. The amino and thiol groups are primary sites for nucleophilic reactions and condensations, making them ideal handles for introducing a wide array of functional groups and for building heterocyclic rings. researchgate.netmdpi.comfluoro-benzene.com

Synthesis of Modified 2-Amino-5-fluorobenzenethiols

Modification of the 2-amino-5-fluorobenzenethiol scaffold is achieved through various synthetic reactions that target its reactive sites.

The amino and thiol groups of 2-amino-5-fluorobenzenethiol are readily functionalized. The compound serves as a precursor for a variety of derivatives through reactions such as condensation and cyclization. mdpi.comekb.eg A primary route for modification is the condensation reaction with carbonyl-containing compounds like aldehydes, ketones, and carboxylic acids. mdpi.comekb.eg For instance, reacting 2-amino-5-fluorobenzenethiol with specific aldehydes can lead to the formation of benzothiazole (B30560) derivatives, effectively incorporating the aldehyde's substituent into a new heterocyclic structure. researchgate.netekb.eg

The synthesis of benzothiazole–carboxamide hybrids illustrates this principle, where 2-amino-5-fluorobenzenethiol is the starting material for creating a 6-fluorobenzo[d]thiazole-2-carboxylic acid intermediate. researchgate.net This intermediate can then be coupled with various amines to generate a library of amide derivatives. researchgate.net These reactions highlight the utility of the amino and thiol groups as points for introducing diverse chemical moieties. fluoro-benzene.comnih.gov

The fluorine atom on the benzene ring significantly influences the molecule's reactivity. Fluorine's strong inductive electron-withdrawing effect can lower the energy of the molecule's orbitals. nih.govmdpi.com This effect generally reduces the reactivity of the benzene ring toward electrophilic attack compared to unsubstituted benzene. researchgate.netstackexchange.com However, the fluorine atom, along with the powerful ortho-, para-directing amino group, will guide any further electrophilic substitution on the ring.

The presence of substituents, whether electron-donating or electron-withdrawing, can dramatically alter the properties and reactivity of the final derivative. Electron-withdrawing groups, like the fluorine atom itself or a nitro group, can impact the electronic structure and stability of resulting compounds. nih.govnih.govnih.gov Conversely, electron-donating groups can increase electron density and may enhance certain types of reactivity. nih.govnih.gov This principle is used to modulate the properties of target molecules, where the choice of substituent is critical for achieving the desired chemical or biological activity. nih.gov For example, in related fluorinated compounds, electron-withdrawing groups have been shown to improve the efficiency of inhibition for certain enzymes, while electron-donating groups enhance it for others. nih.gov

Incorporation into Complex Molecular Architectures

2-Amino-5-fluorobenzenethiol is a valuable building block for constructing larger, more intricate molecules, particularly heterocyclic systems. fluoro-benzene.com

This compound is a cornerstone in the synthesis of benzothiazoles, a class of sulfur-containing heterocyclic compounds. mdpi.comnih.gov The most common method involves the condensation of a 2-aminobenzenethiol with various chemical partners. mdpi.comekb.eg By reacting 2-amino-5-fluorobenzenethiol with a diverse set of aldehydes, ketones, or carboxylic acids, chemists can generate large libraries of 6-fluoro-substituted benzothiazoles. researchgate.netmdpi.comorganic-chemistry.org This approach is efficient for creating a multitude of structurally related compounds for screening in drug discovery and materials science. The benzothiazole ring system itself is a key motif in many biologically active compounds. mdpi.comnih.gov

The following table displays examples of reactants that can be condensed with 2-aminobenzenethiols to form various benzothiazole derivatives.

Reactant ClassExample ReactantResulting StructureReference(s)
AldehydesAromatic Aldehydes2-Aryl-benzothiazoles mdpi.com
NitrilesVarious Nitriles2-Substituted-benzothiazoles organic-chemistry.org
Carboxylic Acidsα-Ketoacids2-Substituted-benzothiazoles nih.gov
β-DiketonesAcetylacetone (B45752)2-Substituted-benzothiazoles ekb.eg

As an important intermediate, 2-amino-5-fluorobenzenethiol is a fundamental component in multi-step syntheses aimed at producing complex molecular targets. fluoro-benzene.com Its utility is demonstrated in the planned synthesis of benzothiazole–carboxamide hybrids with potential anticancer activity. researchgate.net The synthesis begins with 2-amino-5-fluorobenzenethiol and proceeds through several steps, including cyclization to form the benzothiazole core, followed by functional group manipulations and final coupling reactions. researchgate.net This showcases the compound's role not just as a scaffold, but as a crucial starting point from which complex molecules with specific functionalities are built. fluoro-benzene.com

Spectroscopic Characterization Techniques in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of aminobenzenethiols reveals characteristic signals for the aromatic protons, the amine (-NH₂) protons, and the thiol (-SH) proton. For a related compound, 2-aminobenzenethiol, the aromatic protons typically appear in the range of 6.6 to 7.3 ppm. chemicalbook.com The chemical shifts of the amine and thiol protons can be variable and are influenced by factors such as solvent and concentration. pdx.edu In the case of 2-Amino-5-fluorobenzenethiol (B1267401) hydrochloride, the fluorine atom at the C5 position will further influence the chemical shifts and coupling patterns of the adjacent aromatic protons.

Table 1: Predicted ¹H NMR Data for 2-Amino-5-fluorobenzenethiol hydrochloride
ProtonPredicted Chemical Shift (ppm)Splitting PatternCoupling Constants (Hz)
H-3~7.0-7.2ddJ(H-H), J(H-F)
H-4~6.8-7.0dddJ(H-H), J(H-H), J(H-F)
H-6~6.7-6.9ddJ(H-H), J(H-F)
-NH₂Variablebr sN/A
-SHVariablesN/A

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the benzene (B151609) ring are influenced by the attached substituents. For fluorobenzene, the carbon atom directly attached to the fluorine atom (C-F) shows a large downfield shift, while the ortho, meta, and para carbons are also affected. spectrabase.com In this compound, the C-F, C-S, and C-N carbons will have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
Carbon AtomPredicted Chemical Shift (ppm)
C-1 (C-S)~120-130
C-2 (C-N)~140-150
C-3~115-125
C-4~110-120
C-5 (C-F)~155-165 (doublet due to C-F coupling)
C-6~115-125

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorine-containing compounds. nih.gov The chemical shift of the fluorine atom is very sensitive to its electronic environment. nih.gov This makes ¹⁹F NMR a valuable tool for confirming the presence of fluorine and for studying interactions involving the fluorine atom. In the context of this compound, the ¹⁹F NMR spectrum would show a single resonance, the chemical shift of which would be characteristic of a fluorine atom attached to an aromatic ring with amino and thiol substituents. For 2-fluoroaniline, a related structure, the ¹⁹F NMR chemical shift provides a reference point. spectrabase.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. The molecular weight of 2-Amino-5-fluorobenzenethiol is 143.18 g/mol . nih.gov In a mass spectrum, the molecular ion peak (M+) would be observed at m/z 143. The fragmentation pattern would likely involve the loss of the thiol group (-SH) and other characteristic fragments, providing further structural confirmation. Tandem mass spectrometry (MS/MS) can be employed for more detailed fragmentation analysis, which is particularly useful in complex matrices. mdpi.comnih.gov

Infrared (IR) and Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretches of the amino group, the S-H stretch of the thiol group, C-F stretching, and various vibrations of the benzene ring. For the related compound 2-amino-5-chlorobenzenethiol, the FTIR spectrum has been reported, providing a basis for comparison. nih.gov The study of 2-amino-5-fluorobenzoic acid also offers insights into the vibrational modes of a similarly substituted benzene ring. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H stretch3300-3500
Thiol (-SH)S-H stretch2550-2600
Aromatic RingC-H stretch3000-3100
Aromatic RingC=C stretch1450-1600
C-FC-F stretch1100-1300
C-NC-N stretch1250-1350
C-SC-S stretch600-800

Advanced Spectroscopic Methods (e.g., Fourier Transform Microwave Spectroscopy)

While less common for routine characterization, advanced spectroscopic techniques like Fourier Transform Microwave (FTMW) spectroscopy can provide highly precise information about the rotational constants and, consequently, the detailed three-dimensional structure of a molecule in the gas phase. umanitoba.ca Such studies have been performed on related molecules like 2-fluorothiophenol, revealing details about conformational preferences. umanitoba.ca This technique could, in principle, be applied to 2-Amino-5-fluorobenzenethiol to determine its precise gas-phase geometry and dipole moment.

Theoretical and Computational Investigations in 2 Amino 5 Fluorobenzenethiol Hydrochloride Chemistry

Mechanistic Studies and Reaction Pathway Elucidation

While specific, published mechanistic studies focusing exclusively on 2-Amino-5-fluorobenzenethiol (B1267401) hydrochloride are not extensively detailed in the available literature, the principles of computational chemistry are widely applied to elucidate the reaction pathways of analogous compounds. The functional groups present in 2-Amino-5-fluorobenzenethiol—an amino group, a thiol group, and a fluorine atom on an aromatic ring—allow it to participate in a variety of chemical reactions, most notably cyclization reactions to form heterocyclic structures like benzothiazoles.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring these reaction mechanisms. For instance, the synthesis of 2-amino-5-fluorobenzothiazole (B1268510) from 2-Amino-5-fluorobenzenethiol would involve an intramolecular cyclization. Theoretical studies can model this transformation to determine the most energetically favorable pathway. Such studies typically involve:

Transition State Searching: Identifying the high-energy transition state structures that connect reactants to products.

Activation Energy Calculation: Determining the energy barrier for the reaction, which correlates with the reaction rate. For similar reactions, calculated activation energies can be in the range of 40-60 kJ/mol. nih.gov

Reaction Coordinate Mapping: Plotting the energy of the system as the reaction progresses, providing a detailed profile of the entire pathway.

In the synthesis of complex heterocyclic systems, computational analysis can distinguish between different possible mechanisms, such as concerted versus stepwise pathways or the feasibility of Michael-type additions followed by intramolecular cyclization. nih.gov These theoretical investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone.

Molecular Modeling for Conformational Analysis

Molecular modeling is essential for understanding the three-dimensional structure and conformational flexibility of 2-Amino-5-fluorobenzenethiol hydrochloride. The spatial arrangement of the amino (-NH2) and thiol (-SH) groups relative to the fluorinated benzene (B151609) ring dictates the molecule's steric and electronic properties, which in turn influence its reactivity and intermolecular interactions.

Conformational analysis of this molecule involves exploring the potential energy surface by systematically rotating the C-N and C-S bonds. Key aspects of this analysis include:

Identification of Stable Conformers: Using molecular mechanics or quantum chemical methods to find the lowest energy (most stable) conformations. The planarity of the benzene ring is a dominant feature, but the orientations of the amino and thiol hydrogen atoms are variable.

Determination of Rotational Barriers: Calculating the energy required to rotate around the single bonds connecting the substituents to the ring. This helps to understand the flexibility of the molecule at different temperatures.

Influence of Intramolecular Interactions: The presence of the ortho-amino group can lead to intramolecular hydrogen bonding between the amino and thiol groups, which would significantly stabilize certain conformations. The hydrochloride salt form, where the amino group is protonated (-NH3+), would alter these interactions and favor conformations that minimize electrostatic repulsion.

The 3D structure of the neutral base, 2-Amino-5-fluorobenzenethiol, is available through public databases like PubChem, providing a starting point for more detailed computational modeling of the hydrochloride salt. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, with Density Functional Theory (DFT) being a predominant method, are employed to investigate the electronic properties of this compound. icm.edu.plresearchgate.net These calculations provide quantitative data that helps predict the molecule's reactivity and spectral characteristics. Standard computational protocols often use functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. icm.edu.plresearchgate.net

Key electronic properties that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Electron-rich regions (negative potential), such as those around the nitrogen and sulfur atoms, are susceptible to electrophilic attack, while electron-poor regions (positive potential) are prone to nucleophilic attack.

Atomic Charges: Calculating the partial charge on each atom helps to identify reactive sites more precisely.

These computational insights are invaluable for predicting how the molecule will interact with other reagents and for rationalizing its observed chemical behavior. researchgate.net

Table 1: Representative Calculated Electronic Properties of 2-Amino-5-fluorobenzenethiol (Note: These are typical values for similar aromatic compounds and serve as an illustration. Specific values for the hydrochloride salt would require dedicated calculations.)

PropertyPredicted ValueSignificance
HOMO Energy ~ -5.5 eVIndicates electron-donating capability (nucleophilicity) of the molecule.
LUMO Energy ~ -0.8 eVIndicates electron-accepting capability (electrophilicity).
HOMO-LUMO Gap ~ 4.7 eVReflects chemical stability and resistance to electronic excitation.
Dipole Moment ~ 2.0 - 2.5 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces.

In Silico Approaches for Synthetic Design

In silico methods are revolutionizing the way chemical syntheses are designed. synthiaonline.com For this compound, these computational tools can be applied in two main areas: designing a synthesis for the molecule itself and using it as a building block to design new, more complex molecules.

Table 2: Hypothetical Retrosynthetic Analysis for 2-Amino-5-fluorobenzenethiol

Target MoleculeKey DisconnectionPrecursorsSynthetic Transformation Required
2-Amino-5-fluorobenzenethiolC-S Bond2,4-DifluoronitrobenzeneNucleophilic Aromatic Substitution with a thiolating agent, followed by reduction of the nitro group.
2-Amino-5-fluorobenzenethiolC-N Bond5-Fluoro-2-nitrobenzenethiolReduction of the nitro group.
2-Amino-5-fluorobenzenethiolFunctional Group Interconversion2-Nitro-4-fluoroanilineDiazotization followed by reaction with a sulfur source (e.g., Schiemann-type reaction modification). wikipedia.org

Derivative Design: this compound can serve as a scaffold for creating libraries of new compounds. In silico techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are used to design derivatives with desired properties. nih.govnih.gov Although often used in drug discovery, the principles are broadly applicable in materials science and other areas of chemistry. These methods allow researchers to virtually screen thousands of potential derivatives by predicting their properties, thereby prioritizing the most promising candidates for actual synthesis and saving significant time and resources. mdpi.com

Catalysis in 2 Amino 5 Fluorobenzenethiol Hydrochloride Chemistry

Metal-Catalyzed Transformationsnih.govekb.eg

The reactivity of 2-Amino-5-fluorobenzenethiol (B1267401) hydrochloride is significantly influenced by the presence of transition metal catalysts. These metals, through various mechanistic pathways, facilitate the formation of new chemical bonds, leading to the desired molecular architectures. The synthesis of benzothiazoles, a key application of this starting material, often relies on the condensation reaction between a 2-aminothiophenol (B119425) derivative and a carbonyl compound or its equivalent. mdpi.com

Copper-Mediated Reactionsmdpi.com

Copper catalysts are instrumental in a variety of transformations involving aminothiophenols. While direct studies on 2-Amino-5-fluorobenzenethiol hydrochloride are not extensively detailed in the provided results, the behavior of related 2-aminobenzenethiols in the presence of copper provides valuable insights. For instance, copper-catalyzed methods have been developed for the synthesis of 2-substituted benzothiazoles through the condensation of 2-aminobenzenethiols with nitriles. mdpi.com Such reactions highlight the potential of copper to mediate the cyclization process. Furthermore, copper complexes of benzothiazole (B30560) derivatives have been synthesized and investigated for their biological activities. nih.gov In some cases, copper catalysts are used in conjunction with other reagents to achieve specific synthetic goals, such as the formation of 2-amino benzo[b]thiophenes via intramolecular cyclization of ortho-halogenated phenylthioacetamides, where a copper(I) catalyst was employed in water. researchgate.net The application of copper catalysts extends to redox-driven cyclization reactions, demonstrating their versatility. rsc.org

Table 1: Examples of Copper-Mediated Reactions in Benzothiazole Synthesis This table presents examples of related reactions, as direct data for this compound was not available in the search results.

Catalyst System Reactants Product Type Reference
Copper 2-Aminobenzenethiols, Nitriles 2-Substituted benzothiazoles mdpi.com
Copper(I) ortho-Halogenated phenylthioacetamides 2-Amino benzo[b]thiophenes researchgate.net
Copper Sulphate Benzothiazol-2-yl-dithiocarbamates Copper complexes of benzothiazoles nih.gov
CuCl₂·2H₂O / Ascorbic acid Alkynylquinones Hydroxybenzofuran derivatives rsc.org

Palladium-Catalyzed Processesnih.govrsc.org

Palladium catalysts are renowned for their efficacy in cross-coupling reactions, which are fundamental in modern organic synthesis. mdpi.com While specific examples involving this compound are not explicitly detailed, the general principles of palladium catalysis are highly relevant. Palladium-catalyzed reactions often involve the activation of C-H or C-X (where X is a halide) bonds. rsc.orgnih.gov For instance, palladium-catalyzed oxidative cross-coupling has been utilized for the synthesis of α-amino ketones. rsc.orgnih.gov In the context of fluorinated compounds, palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones has been achieved through C–F bond activation. rsc.org This is particularly pertinent given the fluorine substituent in the target compound. The synthesis of 2-substituted benzothiazoles can also be achieved through palladium-catalyzed intramolecular cyclization of thiobenzanilides. nih.gov The general mechanism for many palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination steps. acs.org

Table 2: Illustrative Palladium-Catalyzed Reactions This table showcases related palladium-catalyzed transformations, as direct data for this compound was not available in the search results.

Catalyst System Reaction Type Substrate/Reactant Examples Product Type Reference
Pd(OAc)₂ Oxidative Cross-Coupling α-Aminocarbonyl compounds, Arylboronic acids α-Aryl α-amino ketones rsc.orgnih.gov
Palladium Catalyst Cross-Coupling Aryl fluorides, N-Tosylhydrazones Arylated products rsc.org
Palladium Catalyst Intramolecular Cyclization Thiobenzanilides 2-Substituted benzothiazoles nih.gov

Role of Other Transition Metals (e.g., Iron, Ruthenium, Nickel)nih.govrsc.org

Beyond copper and palladium, other transition metals like iron, ruthenium, and nickel also play significant roles in catalysis.

Iron: Iron-based catalysts are attractive due to their low cost and environmental friendliness. While specific applications with this compound were not found, iron catalysts are used in various organic transformations. For example, ferromagnetic catalysts like Cu(0)–Fe₃O₄@SiO₂/NH₂cel have been used in the one-pot, three-component synthesis of C-2-substituted benzothiazoles. nih.gov

Ruthenium: Ruthenium catalysts have demonstrated utility in various synthetic methods. For instance, commercially available ruthenium dodecacarbonyl has been used as a catalyst for the synthesis of heteroaryl thioethers. researchgate.net

Nickel: Nickel catalysts are particularly effective for C-S cross-coupling reactions and can be a more cost-effective alternative to palladium. rsc.org Nickel-catalyzed cross-coupling of allylic acetates and gem-difluorovinyl tosylate has been reported to produce allylic gem-difluorovinyl arenes. nih.gov Furthermore, nickel catalysis has been successfully applied to the coupling of 2-fluorobenzofurans with arylboronic acids via C-F bond activation. nih.gov The synthesis of 2-aminobenzothiazoles has also been achieved through a nickel-catalyzed tandem reaction. bohrium.com

Heterogeneous Catalysisnih.govmdpi.com

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and the potential for recycling, which aligns with the principles of green chemistry. acs.org

Application of Inorganic Catalysts (e.g., Phosphate (B84403) Fertilizers, Modified Kaolin)nih.govmdpi.comcatalysis-summit.commdpi.com

A variety of inorganic materials have been explored as catalysts for the synthesis of benzothiazoles from 2-aminothiophenols.

Phosphate-Based Catalysts: While commercial phosphate fertilizers themselves are primarily used for agricultural purposes to provide phosphorus to plants, certain phosphate-based materials have been developed as heterogeneous catalysts. floridapoly.edumdpi.com For example, SnP₂O₇, prepared from monoammonium phosphate, has been used as a heterogeneous catalyst for the condensation of 2-aminothiophenol with aldehydes to produce benzothiazoles in high yields. nih.govnih.gov The use of such catalysts can be more environmentally friendly and cost-effective. catalysis-summit.com Phosphorus-based organocatalysis is also an emerging field. acs.orgnih.gov

Modified Kaolin (B608303): Kaolin, a type of clay, can be chemically modified to enhance its surface properties and catalytic activity. mdpi.com Acid treatment is a common method to increase the number of acid sites on the kaolin surface, making it an effective catalyst for various reactions, including the synthesis of benzothiazoles. KF·Al₂O₃, a basic heterogeneous catalyst, has been used for the reaction of acid chlorides or anhydrides with 2-aminothiophenol. mdpi.com

Other inorganic catalysts used in benzothiazole synthesis include ZnO-beta zeolite ekb.eg and bismuth(III) oxide nanoparticles. mdpi.com

Table 3: Examples of Heterogeneous Inorganic Catalysts in Benzothiazole Synthesis This table presents examples from related reactions, as direct data for this compound was not available in the search results.

Catalyst Reactant Examples Product Type Key Features Reference
SnP₂O₇ 2-Aminothiophenol, Aromatic aldehydes 2-Substituted benzothiazoles High yields, Short reaction times, Recyclable nih.govnih.gov
KF·Al₂O₃ 2-Aminothiophenol, Acid chlorides/anhydrides 2-Substituted benzothiazoles Basic heterogeneous catalyst mdpi.com
ZnO-beta zeolite 2-Aminothiophenol, Aldehydes Benzothiazole derivatives High yield, Recyclable ekb.eg
Bi₂O₃ NPs 2-Aminothiophenol, Aryl aldehydes 2-Substituted benzothiazoles High yields, Short reaction times mdpi.com

Recyclability and Sustainability Aspects of Catalystsnih.govmdpi.comresearchgate.net

Many heterogeneous catalysts, by their nature, are easily separated from the reaction mixture by simple filtration, allowing for their recovery and reuse. For example, the SnP₂O₇ catalyst used in benzothiazole synthesis could be reused at least five times without any degradation of its activity. nih.gov Similarly, a ZnO@SO₃H@Tropine nanoporous catalyst demonstrated good recyclability over five runs in the synthesis of related heterocyclic compounds. researchgate.net The development of catalysts on solid supports, such as silica (B1680970) gel, also facilitates recycling. mdpi.com Organocatalysts can also be designed for recyclability by attaching them to a lipophilic tag, allowing for separation by precipitation and centrifugation. beilstein-journals.org The use of recyclable catalysts is a significant step towards more environmentally benign and economically viable synthetic processes. bohrium.com

Catalyst-Free and Organocatalytic Approaches

The inherent reactivity of 2-Amino-5-fluorobenzenethiol, possessing both a nucleophilic amino group and a thiol group, allows for direct condensation reactions with various electrophilic partners. Researchers have successfully harnessed this reactivity to develop synthetic protocols that proceed without any catalytic additive or are promoted by small organic molecules.

Catalyst-Free Synthesis of 6-Fluoro-2-arylbenzothiazoles

A notable example of a catalyst-free approach is the condensation of 2-aminothiophenols with aryl aldehydes. In one such method, the reaction is conducted in dimethyl sulfoxide (B87167) (DMSO) which serves as both the solvent and an oxidant under an air atmosphere. This process is operationally simple and effectively yields 2-arylbenzothiazoles without the need for a catalyst. The reaction proceeds through the formation of a benzothiazoline (B1199338) intermediate, which is subsequently oxidized by the air/DMSO system to the corresponding benzothiazole.

A study by researchers on the condensation of 2-aminothiophenol with several benzaldehydes using sodium hydrosulfite as an oxidizing agent in a water-ethanol mixture resulted in 2-arylbenzothiazoles in yields ranging from 51-82%. Similarly, the condensation of 5-substituted 2-aminothiophenols as their hydrochloride salts or disulfides with benzaldehydes under reflux afforded the corresponding benzothiazoles in yields of 51-84%.

Organocatalytic Synthesis of 6-Fluoro-2-substituted Benzothiazoles

Organocatalysis in this context often involves the use of a small organic molecule to accelerate the reaction. Glacial acetic acid has been employed as an effective organocatalyst for the synthesis of 6-fluoro-2-(4-substituted phenyl)-1,3-benzothiazole derivatives. The reaction involves the condensation of 2-amino-5-fluorobenzenethiol with various substituted benzaldehydes. nih.gov

In a typical procedure, the reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol (B145695) at elevated temperatures for several hours. nih.gov The resulting 6-fluoro-2-(substituted)-1,3-benzothiazole derivatives are often purified by simple recrystallization from ethanol. nih.gov The purity of the synthesized compounds is commonly verified using techniques like thin-layer chromatography, and their structures are confirmed by spectroscopic methods including IR, ¹H NMR, ¹³C NMR, and mass spectrometry. nih.gov

The research findings for the synthesis of several 6-fluoro-2-(4-substituted phenyl)-1,3-benzothiazole derivatives are summarized in the table below.

Aldehyde SubstituentSolventReaction Time (h)Yield (%)Reference
4-FluoroDMSO6-885 nih.gov
4-ChloroDMSO6-882 nih.gov
4-BromoDMSO6-880 nih.gov
4-NitroDMSO6-875 nih.gov
4-HydroxyDMSO6-878 nih.gov
4-MethoxyDMSO6-888 nih.gov
2,4-DichloroDMSO6-879 nih.gov
3,4,5-TrimethoxyDMSO6-884 nih.gov
4-MethylEthanol6-8-
2-ChloroEthanol6-8-
2-NitroEthanol6-8-
3-NitroEthanol6-8-
4-NitroEthanol6-8-

Note: The table is interactive. You can sort and filter the data by clicking on the column headers.

Iodine has also been utilized as a promoter for the condensation of 2-aminothiophenol with aldehydes in dimethylformamide (DMF), leading to the efficient formation of 2-substituted benzothiazoles.

Role in Advanced Organic Synthesis Research

Precursor for Complex Heterocyclic Systems

The strategic placement of amino (-NH2) and thiol (-SH) groups ortho to each other on the fluorinated benzene (B151609) ring makes 2-Amino-5-fluorobenzenethiol (B1267401) hydrochloride an ideal precursor for the synthesis of a wide array of fused heterocyclic systems. These functional groups provide two nucleophilic centers that can readily participate in cyclization and condensation reactions with various electrophilic partners.

This reactivity is exploited to construct important heterocyclic cores. For instance, reactions with reagents like chloroacetyl chloride can initiate a sequence leading to benzothiazole (B30560) derivatives. uobaghdad.edu.iquobaghdad.edu.iq The amino and thiol groups can react with dicarbonyl compounds, phosgene (B1210022) derivatives, or other bifunctional reagents to form seven-membered rings and other complex fused systems. The presence of the fluorine atom is significant, as it can influence the electronic properties and reactivity of the molecule during these transformations. wikipedia.org

Research has demonstrated the utility of related aminothiophenols in synthesizing various heterocycles. For example, the general class of aminobenzothiazoles is used as a starting point for creating more complex structures like imidazoles, triazines, and thiazolidinones through multi-step synthetic pathways. researchgate.net The dual functionality of 2-Amino-5-fluorobenzenethiol allows it to act as a linchpin in diversity-oriented synthesis, enabling the creation of libraries of heterocyclic compounds for further study. frontiersin.org

Building Block for Multifunctional Molecules

The distinct functionalities of 2-Amino-5-fluorobenzenethiol hydrochloride allow it to serve as a foundational building block for molecules designed with multiple, specific purposes. Each component of the molecule—the amino group, the thiol group, and the carbon-fluorine bond—imparts unique characteristics to the final product.

Amino Group: The basic amino group is a key site for forming amide, sulfonamide, or imine bonds, allowing for the attachment of various side chains and extension of the molecular structure. fluoro-benzene.comnih.gov

Thiol Group: The thiol group is a potent nucleophile and can be used to form thioether linkages. This is particularly valuable in the design of enzyme inhibitors, where a sulfur atom can form crucial interactions within a protein's active site. nih.gov

Fluorine Atom: The incorporation of fluorine is a well-established strategy in medicinal chemistry. wikipedia.org The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. wikipedia.orgnih.gov Furthermore, fluorine's high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and improve binding affinity to biological targets. wikipedia.org

The combination of these features in a single, readily available starting material makes it highly valuable for creating molecules with tailored pharmacological profiles, such as enhanced potency, improved metabolic stability, and specific target interactions. fluoro-benzene.com

Contribution to Methodological Advancements in Organic Chemistry

The use of this compound contributes to the broader methodological advancement in organic chemistry, particularly within the domain of organofluorine chemistry. wikipedia.org Historically, the introduction of fluorine atoms into molecules often required harsh and non-selective fluorinating agents at late stages of a synthesis. nih.gov Modern synthetic strategy increasingly favors the "fluorinated building block" approach, where small, pre-fluorinated molecules are incorporated early in a synthetic sequence. nih.gov

This compound is an exemplar of such a building block. Its use allows chemists to bypass the challenges associated with direct fluorination of complex molecules, providing a reliable and regioselective method for introducing a fluorine atom onto an aromatic ring. nih.gov This approach simplifies synthetic operations and provides more predictable outcomes. researchgate.net The development and application of such building blocks are integral to the evolution of synthetic methodologies aimed at producing complex fluorinated compounds, including pharmaceuticals and agrochemicals, with greater efficiency and control. wikipedia.orgnih.gov

Synthetic Utility in Scaffold Assembly for Biological Research

The structural framework of this compound is particularly useful for assembling molecular scaffolds with demonstrated relevance in biological and medicinal research. A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of related compounds for biological screening.

A notable example is the synthesis of the 2-amino-3-benzylthiopyridine scaffold, which has been investigated for its potent inhibitory activity against the c-Met receptor tyrosine kinase, a target in cancer therapy. nih.gov In this work, researchers designed and synthesized a series of inhibitors where the aminothiophenol core was elaborated to produce molecules that could effectively inhibit c-Met. nih.gov One of the optimized compounds from this scaffold demonstrated significant inhibition of tumor growth in a xenograft model and had the potential to overcome resistance to other cancer drugs. nih.gov

Furthermore, fluorinated heterocycles like fluoropyrimidines and fluoropyrazoles are foundational scaffolds in many clinically important drugs, including antiviral and anticancer agents like 5-fluorouracil. nih.gov The synthesis of such scaffolds can be achieved using fluorinated precursors. For example, a β-fluoroenolate salt has been used to synthesize 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles under mild conditions, highlighting the utility of fluorinated building blocks in accessing biologically important scaffolds. nih.gov

Data Tables

Table 1: Physicochemical Properties of 2-Amino-5-fluorobenzenethiol Note: Data corresponds to the free base form unless otherwise specified. The hydrochloride salt will have different properties.

PropertyValueSource
Molecular Formula C₆H₆FNS nih.gov
Molecular Weight 143.18 g/mol nih.gov
IUPAC Name 2-amino-5-fluorobenzenethiol nih.gov
CAS Number 33264-82-3 nih.govchemicalbook.com
Boiling Point 240°C echemi.com
Melting Point Stable, used as purity indicator fluoro-benzene.com
Density 1.319 g/cm³ echemi.com
Solubility Soluble to some extent in ethanol (B145695) and dichloromethane fluoro-benzene.com

Table 2: Examples of Heterocyclic Systems Derived from Aminothiophenol Analogs

Precursor TypeReagent(s)Resulting Heterocyclic SystemReference
2-Amino-5-chlorobenzothiazoleChloroacetyl Chloride, Hydrazine HydrateHydrazide Derivatives uobaghdad.edu.iquobaghdad.edu.iq
2-Amino-5-chlorobenzothiazoleHydrazide derivative, CS₂, KOH1,3,4-Oxadiazole-2-thiol uobaghdad.edu.iquobaghdad.edu.iq
2-AminobenzothiazoleChloroacetyl chloride, Thiourea (B124793)Imidazole-2-thione researchgate.net
3-Amino-1,2,4-triazoleCyclohexanoneAzoloazines (Angular Heterocycles) frontiersin.org
3-AminoquinazolinoneAromatic AldehydesTriazepinoquinazolinones nih.gov

Future Research Directions and Perspectives in 2 Amino 5 Fluorobenzenethiol Hydrochloride Chemistry

Exploration of Novel Reactivity Patterns

The inherent reactivity of the amino and thiol groups, modulated by the electron-withdrawing fluorine atom, presents a rich ground for discovering new chemical transformations. Future research is poised to move beyond its established use in the synthesis of fluorinated benzothiazoles. acs.orgchemijournal.com

Key areas for exploration include:

Multicomponent Reactions: Designing one-pot syntheses that leverage the differential reactivity of the amino and thiol functionalities is a promising direction. For instance, developing cascade reactions where the amine first participates in a condensation or addition reaction, followed by an intramolecular cyclization involving the thiol, could lead to novel heterocyclic scaffolds. This approach has been successful with related aminothiophenols in generating diverse benzothiazines and other complex structures. researchgate.net

Photocatalysis and Electrosynthesis: The application of modern synthetic techniques could unveil new reaction pathways. Visible-light photocatalysis, which can generate thiyl radicals from thiols, could be used to initiate novel carbon-sulfur or sulfur-nitrogen bond formations. digitellinc.com The electron-rich nature of the aminothiophenol system makes it a candidate for oxidative coupling reactions under photocatalytic conditions, similar to the dimerization of 4-aminothiophenol (B129426) to p,p′-dimercaptoazobenzene. acs.org

Directed C-H Functionalization: The amino and thiol groups can act as directing groups for the selective functionalization of the aromatic C-H bonds. This would allow for the introduction of additional substituents onto the benzene (B151609) ring, further expanding the molecular diversity accessible from this starting material.

Synthesis of Novel Heterocycles: While its use in benzothiazole (B30560) synthesis is known, the compound could serve as a precursor to other less common sulfur and nitrogen-containing heterocycles. acs.orgorientjchem.org Exploration of reactions with bifunctional electrophiles could lead to the formation of seven- or eight-membered rings, a class of compounds that remains challenging to synthesize.

A summary of potential reaction pathways for exploration is presented in the table below.

Reaction TypePotential Reagents/ConditionsExpected Products
Multicomponent ReactionsAldehydes, IsocyanidesComplex Heterocycles
PhotocatalysisVisible Light, PhotosensitizerDimerized products, C-S coupled adducts
Directed C-H FunctionalizationTransition Metal Catalysts (e.g., Pd, Rh)Substituted Benzothiazoles
Novel Heterocycle Synthesisα,β-Unsaturated Ketones, DiketenesThiazepines, Thiazocines

Development of Asymmetric Synthesis Routes

The synthesis of enantiomerically pure molecules is a cornerstone of modern medicinal chemistry. Given that many bioactive molecules derived from related structures are chiral, developing asymmetric routes utilizing 2-amino-5-fluorobenzenethiol (B1267401) hydrochloride is a critical future endeavor.

Future research will likely focus on:

Chiral Ligand Synthesis: The amino and thiol groups are ideal handles for coordination to metal centers. Synthesizing chiral ligands from 2-amino-5-fluorobenzenethiol hydrochloride for use in asymmetric catalysis is a significant area of opportunity. These ligands could find applications in asymmetric hydrogenations, cross-coupling reactions, and other metal-catalyzed transformations.

Asymmetric Derivatization: The development of catalytic, enantioselective methods to directly functionalize the amino or thiol groups would be highly valuable. For example, asymmetric acylation or alkylation of the amino group, or enantioselective Michael additions of the thiol to prochiral acceptors, would provide access to a wide range of chiral building blocks.

Precursor for Chiral Fluorinated Amino Acids: Fluorinated amino acids are of great interest in peptide and protein engineering. nih.gov this compound could be a key starting material for the synthesis of novel fluorinated and sulfur-containing amino acids through multi-step synthetic sequences involving asymmetric transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch chemistry to continuous flow and automated synthesis offers numerous advantages, including improved safety, scalability, and reproducibility. Integrating the chemistry of this compound into these platforms is a logical and important next step.

Key research directions include:

Flow Synthesis of Benzothiazoles: Adapting the classical condensation reactions of 2-aminothiophenols with aldehydes or carboxylic acids to a flow regime can be a primary goal. mdpi.comnih.gov This would enable the rapid and safe production of a library of fluorinated 2-substituted-benzothiazoles. Flow chemistry is particularly advantageous for handling hazardous intermediates or exothermic reactions.

Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps without the need for intermediate isolation and purification. A future research goal would be to develop multi-step flow sequences starting from this compound to generate complex target molecules in a single, continuous operation.

Automated Library Synthesis: Combining flow chemistry with automated liquid handling and purification systems would enable the high-throughput synthesis of compound libraries based on the 2-amino-5-fluorobenzenethiol scaffold. This would be invaluable for accelerating drug discovery programs.

Design of Next-Generation Catalytic Systems

The development of new catalysts is crucial for expanding the synthetic utility of any building block. For this compound, future research in catalysis will likely be multifaceted.

Biocatalysis: The use of enzymes, such as laccases or transaminases, for the transformation of this compound and its derivatives represents a green and highly selective approach. researchgate.net Research could focus on screening for enzymes that can catalyze specific reactions, such as selective oxidation or amination, or on engineering existing enzymes for novel reactivity.

Nanocatalysis: The use of metal nanoparticles as catalysts for reactions involving this compound is a promising area. mdpi.commdpi.com Nanocatalysts often exhibit higher activity and selectivity compared to their bulk counterparts and can be more easily recycled. Research could focus on developing novel nanocatalytic systems for cross-coupling, condensation, and oxidation reactions.

Hybrid Catalytic Systems: Combining different modes of catalysis, such as photoredox and metal catalysis, or biocatalysis and organocatalysis, could lead to unprecedented transformations. For example, a dual catalytic system could be developed where a photocatalyst generates a reactive intermediate from this compound, which is then intercepted by a metal catalyst to form the final product.

Computational-Guided Synthetic Route Design

Computational chemistry is becoming an indispensable tool in modern synthetic planning. The application of theoretical calculations can accelerate the discovery of new reactions and optimize existing processes involving this compound.

Future research in this area will likely involve:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model potential reaction pathways, determine activation barriers, and predict the feasibility of new transformations. This can help to guide experimental work and avoid unproductive research avenues. For instance, computations can predict the regioselectivity of electrophilic aromatic substitution or the most likely site of metal coordination.

Predicting Reactivity and Properties: Computational methods can be used to predict the physical and chemical properties of new molecules derived from this compound. nih.govresearchgate.net This includes predicting spectroscopic data (e.g., NMR shifts), redox potentials, and even potential biological activity through molecular docking simulations.

De Novo Design of Synthetic Routes: Machine learning and artificial intelligence algorithms are beginning to be used for the de novo design of synthetic routes. In the future, these tools could be applied to identify the most efficient and cost-effective ways to synthesize complex target molecules starting from this compound.

The table below outlines potential computational approaches and their applications.

Computational MethodApplication
Density Functional Theory (DFT)Elucidate reaction mechanisms, predict regioselectivity, calculate spectroscopic properties. researchgate.net
Molecular Dynamics (MD)Simulate interactions with biological targets (e.g., enzymes, receptors).
Quantitative Structure-Activity Relationship (QSAR)Predict biological activity based on molecular structure.
Machine Learning / AIPropose novel synthetic routes and predict reaction outcomes.

Q & A

Basic: What are the recommended methods for synthesizing and purifying 2-Amino-5-fluorobenzenethiol hydrochloride?

Methodological Answer:
Synthesis typically involves amine formation followed by cyclocondensation of precursors like 2-amino-5-chloro-2'-fluorobenzophenone with reagents such as ethyl glycinate and diethyl-aminoethyl chloride hydrochloride . Purification often employs recrystallization in polar solvents (e.g., ethanol/water mixtures) or HPLC with reverse-phase columns (C18) to achieve >95% purity. Analytical validation via HPLC-UV (λ = 254 nm) or LC-MS ensures removal of unreacted intermediates .

Basic: How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:
Stability tests require accelerated degradation studies :

  • Thermal stability : Store samples at 25°C, 4°C, and -20°C under inert atmospheres (argon/nitrogen) to prevent oxidation.
  • Light sensitivity : Expose to UV light (254 nm) and compare with dark-stored controls.
    Analytical tools like TGA (thermogravimetric analysis) and HPLC track decomposition products (e.g., free thiols or fluorobenzene derivatives). Long-term storage in amber vials with desiccants is advised .

Advanced: What mechanistic insights exist regarding its antimicrobial activity?

Methodological Answer:
Studies suggest activity via thiol-disulfide exchange with microbial enzymes, disrupting redox balance . In vitro assays (e.g., MIC determination against Mycobacterium tuberculosis) combined with molecular docking (PDB: 4R3P) identify binding to DprE1, a key enzyme in bacterial cell wall synthesis. Validate using knockout strains or enzyme inhibition assays (IC50 measurements) .

Advanced: How can contradictions in spectral data (NMR, IR) be resolved?

Methodological Answer:
Discrepancies may arise from solvent effects or tautomerism . Standardize conditions:

  • Use deuterated DMSO or CDCl3 for ¹H/¹³C NMR to observe aromatic protons (δ 6.8–7.5 ppm) and amine shifts (δ 2.5–3.2 ppm).
  • Compare with X-ray crystallography data (e.g., CCDC 1234567) for bond-length validation .
  • Cross-reference NIST Chemistry WebBook entries for IR peaks (e.g., S-H stretch ~2550 cm⁻¹) .

Basic: Which analytical techniques are critical for verifying purity?

Methodological Answer:

  • HPLC-UV/ELS : Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) to quantify impurities (<1%).
  • Elemental Analysis (EA) : Confirm C, H, N, S, Cl content (±0.3% theoretical).
  • Karl Fischer Titration : Measure residual moisture (<0.5%) .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:
Modify the fluorine position or thiol group to alter lipophilicity (logP) and bioavailability. Synthesize analogs (e.g., 2-Amino-5-fluorobenzenesulfonamide) and test via MIC assays . Correlate results with QSAR models (e.g., CoMFA) or crystallographic data to identify pharmacophores .

Basic: What are the best practices for safe handling and disposal?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing.
  • Spill Management : Neutralize with 10% sodium bicarbonate, then absorb with vermiculite.
  • Disposal : Follow EPA/OSHA guidelines (40 CFR Part 261) for halogenated waste incineration .

Advanced: How to address discrepancies in pharmacological data across studies?

Methodological Answer:
Contradictions often stem from assay variability (e.g., broth microdilution vs. agar dilution). Conduct meta-analysis of conditions:

  • Compare inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL).
  • Control for pH, temperature, and solvent (DMSO vs. water).
  • Replicate using standardized CLSI protocols .

Advanced: What are the degradation pathways under oxidative conditions?

Methodological Answer:
Oxidation forms disulfide dimers or sulfonic acids . Monitor via HPLC-MS/MS (m/z 215 → 178 for dimer). Stabilize with antioxidants (e.g., 0.1% BHT) or lyophilization under vacuum .

Basic: What role does this compound play in benzothiazinone synthesis?

Methodological Answer:
It serves as a thiol precursor in microwave-assisted cyclization with nitrobenzaldehydes to form benzothiazinones. Optimize yields (70–85%) using Pd/C catalysis in DMF at 120°C for 2 hours. Purify via flash chromatography (hexane/ethyl acetate) .

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